Antiarrhythmic Class Divergence: Na+ vs. K+ Channel Blockade
Dofetilide N-oxide demonstrates class I antiarrhythmic activity (Na+ channel blockade), while the parent compound dofetilide is a class III agent (K+ channel blockade) [1]. This represents a qualitative shift in mechanism—not merely a potency reduction—that distinguishes Dofetilide N-oxide from dofetilide and from other dofetilide metabolites that retain class III activity (albeit at reduced potency) [1].
Dofetilide: K+ blockade (class III)
| Evidence Dimension | Antiarrhythmic Class Activity (Electrophysiological Mechanism) |
|---|---|
| Target Compound Data | Class I activity (Na+ channel blockade) observed at high concentration |
| Comparator Or Baseline | Dofetilide: Class III activity (K+ channel blockade); other dofetilide metabolites: Class III activity retained but at ≥20-fold higher concentration than dofetilide |
| Quantified Difference | Qualitative mechanistic shift (Class I vs. Class III); potency ≥20-fold lower for class III activity |
| Conditions | In vitro pharmacology studies comparing dofetilide and its metabolites |
Why This Matters
This mechanistic divergence means Dofetilide N-oxide cannot serve as a functional substitute for dofetilide in K+ channel blockade assays; it is instead uniquely suited for studying off-target Na+ channel effects or for use as a negative control in class III activity screens.
- [1] Walker DK, Alabaster CT, Congrave GS, Hargreaves MB, Hyland R, Jones BC, Reed LJ, Smith DA. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data. Drug Metab Dispos. 1996 Apr;24(4):447-55. View Source
